Cas no 7471-10-5 ((1H-Naphtho[2,3-d]imidazol-2-yl)methanol)
![(1H-Naphtho[2,3-d]imidazol-2-yl)methanol structure](https://ja.kuujia.com/scimg/cas/7471-10-5x500.png)
(1H-Naphtho[2,3-d]imidazol-2-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (1H-Naphtho[2,3-d]imidazol-2-yl)methanol
- (1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL)-METHANOL
- 1H-naphtho[2,3-d]imidazol-2-ylmethanol
- 1H-NAPHTH[2,3-D]IMIDAZOLE-2-METHANOL
- 2-Hydroxymethyl-naphth<2,3>imidazol
- 7471-10-5
- SCHEMBL25369288
- SR-01000391071-1
- Oprea1_637204
- DTXSID00323302
- HMS1473H11
- 1H-benzo[f]benzimidazol-2-ylmethanol
- CS-0455460
- Oprea1_872689
- CCG-15200
- AKOS001590258
- SR-01000391071
- NSC-403543
- ChemDiv3_000165
- IDI1_019483
- FT-0755208
- NSC403543
- 2-(Hydroxymethyl)-1H-naphtho[2,3-d]imidazole
- DB-017018
-
- MDL: MFCD00629004
- インチ: InChI=1S/C12H10N2O/c15-7-12-13-10-5-8-3-1-2-4-9(8)6-11(10)14-12/h1-6,15H,7H2,(H,13,14)
- InChIKey: IZHSRVUULNQUGL-UHFFFAOYSA-N
- SMILES: C1=CC2=CC3=C(C=C2C=C1)N=C(CO)N3
計算された属性
- 精确分子量: 198.07900
- 同位素质量: 198.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 234
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 48.9Ų
じっけんとくせい
- PSA: 48.91000
- LogP: 2.20840
(1H-Naphtho[2,3-d]imidazol-2-yl)methanol Security Information
(1H-Naphtho[2,3-d]imidazol-2-yl)methanol 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(1H-Naphtho[2,3-d]imidazol-2-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 025283-2g |
1H-Naphtho[2,3-d]imidazol-2-yl)-methanol |
7471-10-5 | 2g |
£598.00 | 2022-03-01 | ||
Fluorochem | 025283-1g |
1H-Naphtho[2,3-d]imidazol-2-yl)-methanol |
7471-10-5 | 1g |
£372.00 | 2022-03-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526127-250mg |
(1H-naphtho[2,3-d]imidazol-2-yl)methanol |
7471-10-5 | 98% | 250mg |
¥4928.00 | 2024-07-28 | |
Fluorochem | 025283-250mg |
1H-Naphtho[2,3-d]imidazol-2-yl)-methanol |
7471-10-5 | 250mg |
£160.00 | 2022-03-01 |
(1H-Naphtho[2,3-d]imidazol-2-yl)methanol 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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2. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
(1H-Naphtho[2,3-d]imidazol-2-yl)methanolに関する追加情報
Compound CAS No. 7471-10-5: (1H-Naphtho[2,3-d]imidazol-2-yl)methanol
The compound with CAS No. 7471-10-5, known as (1H-Naphtho[2,3-d]imidazol-2-yl)methanol, is a fascinating organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of naphthoimidazoles, which are heterocyclic aromatic compounds with a unique structure that combines a naphthalene ring system with an imidazole moiety. The presence of the methanol group further enhances its chemical versatility, making it a valuable compound for various applications.
The structure of (1H-Naphtho[2,3-d]imidazol-2-yl)methanol is characterized by a naphthalene ring fused with an imidazole ring, creating a rigid and planar aromatic system. The imidazole ring contributes to the compound's ability to form hydrogen bonds and participate in π-π interactions, which are crucial for its applications in supramolecular chemistry and crystal engineering. Recent studies have highlighted the potential of this compound in the development of new materials with tailored properties, such as nonlinear optical materials and sensors.
One of the most notable aspects of (1H-Naphtho[2,3-d]imidazol-2-yl)methanol is its photophysical properties. Research has shown that this compound exhibits strong fluorescence under UV light, making it a promising candidate for use in fluorescent sensors and imaging agents. Moreover, its ability to act as a photosensitizer has opened up new avenues in photodynamic therapy (PDT), where it can be used to target and destroy cancer cells upon light activation.
In terms of synthesis, (1H-Naphtho[2,3-d]imidazol-2-yl)methanol can be prepared through various routes, including condensation reactions involving naphthalene derivatives and imidazole precursors. Recent advancements in catalytic methods have made the synthesis more efficient and environmentally friendly, reducing the need for hazardous reagents and minimizing waste production.
The applications of (1H-Naphtho[2,3-d]imidazol-2-yl)methanol are not limited to the fields mentioned above; it also finds use in drug discovery and development. Its unique structure allows for interactions with biological targets such as proteins and nucleic acids, making it a valuable lead compound in medicinal chemistry research.
Furthermore, studies on the toxicity and environmental impact of (1H-Naphtho[2,3-d]imidazol-2-yl)methanol have been conducted to ensure its safe handling and application in various industries. These studies have demonstrated that the compound exhibits low toxicity under normal usage conditions, making it suitable for use in consumer products and medical devices.
In conclusion, CAS No. 7471-10-5 represents a versatile and innovative compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with its favorable photophysical properties and low toxicity profile, positions it as a key player in the development of new materials and therapeutic agents.
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